(4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a small molecule that has been structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It has been studied for its potential as a competitive inhibitor of tyrosinase (TYR), an enzyme that plays a crucial role in melanogenesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of TYR .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with similar structures have been synthesized and characterized for their potential bioactive properties. For instance, the synthesis and structural exploration of novel bioactive heterocycles, such as benzisoxazolyl piperidines and morpholino methanones, have been conducted to evaluate their antiproliferative activity. These studies involve detailed characterizations using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, demonstrating the compound's stability and interactions within a crystal structure (Benaka Prasad et al., 2018).
Antipsychotic and Antagonist Activities
Research on conformationally constrained butyrophenones, which share some structural similarities with the target compound, reveals their potential as antipsychotic agents through affinity for dopamine and serotonin receptors. These studies assess the compounds' in vitro and in vivo pharmacological profiles, highlighting the importance of structural features in medicinal chemistry (Raviña et al., 2000).
Receptor Agonist and Antagonist Potential
Several derivatives, including piperazine and pyridine derivatives, have been evaluated for their activity as serotonin receptor agonists or antagonists, indicating the versatility of similar structures in targeting various neurotransmitter systems. This research suggests the potential for developing new therapeutic agents based on structural modifications to enhance receptor affinity and selectivity (Vacher et al., 1999).
Fluorescent Logic Gates
Compounds incorporating a piperazine unit and an aryl group have been designed as fluorescent logic gates, showcasing applications beyond pharmacology. These molecules, studied in different solvent conditions, demonstrate the capability for solvent-polarity reconfigurable logic, useful in probing cellular microenvironments (Gauci & Magri, 2022).
Antinociceptive Agents
Research into oxazolo[5,4-b]pyridin-2(1H)-ones, which share a structural resemblance, highlights the discovery of non-opiate antinociceptive agents. These findings emphasize the role of the piperazine and pyridine cores in mediating analgesic effects without the drawbacks of opioid medications (Viaud et al., 1995).
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these transporters and inhibits their function. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the normal function of these pathways.
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disruption in nucleoside transport and potentially affecting nucleotide synthesis and adenosine function . This could have significant effects at the molecular and cellular levels.
Action Environment
The structure-activity relationship study suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Zukünftige Richtungen
The compound’s potential as a TYR inhibitor suggests it could be further studied for therapeutic applications in the treatment of hyperpigmentation disorders in humans . Future research could also explore its potential in other areas, such as Parkinson’s disease therapies related to neurodegenerative effects of neuromelanin, as well as drugs for bacterial infections .
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-1-3-17(4-2-16)23-8-10-24(11-9-23)20(25)15-5-7-22-19(13-15)27-18-6-12-26-14-18/h1-5,7,13,18H,6,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGPARUMBHQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.